molecular formula C9H5IN2O3 B1417812 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid CAS No. 1269421-79-5

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

Cat. No. B1417812
M. Wt: 316.05 g/mol
InChI Key: DYNKZQKHWZGMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a heterocyclic compound . It contains a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 amidine derivative, 1 secondary amine (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is C9H5IN2O3 . The structure data file (SDF/MOL File) of this compound is available for download and can be imported to most of the chemistry software for further analysis .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is 316.05 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

Quinazoline derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, certain quinazoline compounds have demonstrated significant inhibition against carrageenan-induced rat paw edema, indicating anti-inflammatory activity (Rabea et al., 2006). Similarly, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their potential as PPAR gamma agonists, which could have implications in diabetes treatment (Azukizawa et al., 2008).

Novel Drug Candidates

Research on quinazoline derivatives has led to the identification of novel drug candidates with potential therapeutic applications. For example, the validation of specific isotopically labeled quinazoline derivatives as imaging agents for prostate cancer in experimental models highlights the role of these compounds in diagnostic applications (Samnick et al., 2007).

Impact on Microbial and Cellular Processes

Quinazoline derivatives have also been studied for their effects on microbial communities and cellular processes. A study on the adjustment of bacterial numbers and diversity in the gut microbiome by a quinazoline derivative (8-HQA) in lepidopteran pests underscores the potential of these compounds in regulating microbial populations and understanding host-microbe interactions (Mazumdar et al., 2022).

Neuroprotection and Anti-inflammatory Properties

Further research into quinazoline derivatives has revealed their neuroprotective properties in models of cerebral ischemia, suggesting a role in the treatment of neurological conditions (Chen et al., 2014). Additionally, studies on the analgesic and anti-inflammatory activities of certain quinazoline derivatives provide insights into their potential as pain management and anti-inflammatory agents (Ünlü et al., 2003).

properties

IUPAC Name

6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNKZQKHWZGMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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